molecular formula C7H4ClNS B1589462 6-Chlorothieno[2,3-b]pyridine CAS No. 62226-18-0

6-Chlorothieno[2,3-b]pyridine

Cat. No. B1589462
CAS RN: 62226-18-0
M. Wt: 169.63 g/mol
InChI Key: FBLJMPADHWBVBA-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine is a chemical compound with the molecular formula C7H4ClNS . It has an average mass of 169.631 Da and a monoisotopic mass of 168.975296 Da .


Synthesis Analysis

The synthesis of derivatives of 6-Chlorothieno[2,3-b]pyridine involves several prominent reactions . These include the reduction of the ethyl ester group using NaBH4, oxidation of 1º alcohol using MnO2, cyclization of aldehyde with ethylmercapto acetate leading to the thieno[3,2-c]pyridine ring, hydrazinolysis of the ethyl group, and condensation of selected aldehydes with 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of 6-Chlorothieno[2,3-b]pyridine is characterized by the presence of a thieno[2,3-b]pyridine core with a chlorine atom at the 6-position .


Physical And Chemical Properties Analysis

6-Chlorothieno[2,3-b]pyridine is a solid or semi-solid or liquid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Thieno[2,3-b]pyridine Derivatives Thieno[2,3-b]pyridine derivatives, which include 6-Chlorothieno[2,3-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility .

  • Summary of the Application : These compounds have been found to have a wide range of biological activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . Thieno[2,3-b]pyridines were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .

Synthesis of Quinolines and Related Fused Pyridines

  • Summary of the Application : 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes can be synthesized using phosphoryl chloride as a solvent with three mol of dimethylformamide .
  • Methods of Application or Experimental Procedures : The reaction involves the use of phosphoryl chloride as a solvent with three mol of dimethylformamide .
  • Results or Outcomes : The reaction yields good amounts of 6-chlorothieno[2,3-b]pyridine-5-carbaldehydes .

Synthesis of Thieno[2,3-b]pyridine Derivatives

  • Summary of the Application : Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
  • Results or Outcomes : The specific results or outcomes can vary greatly depending on the specific derivative and application .

Synthesis of 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes

  • Summary of the Application : 6-Chlorothieno[2,3-b]pyridine-5-carbaldehydes can be synthesized using phosphoryl chloride as a solvent with three mol of dimethylformamide .
  • Methods of Application or Experimental Procedures : The reaction involves the use of phosphoryl chloride as a solvent with three mol of dimethylformamide .
  • Results or Outcomes : The reaction yields good amounts of 6-chlorothieno[2,3-b]pyridine-5-carbaldehydes .

Synthesis of Thieno[2,3-b]pyridine Derivatives

  • Summary of the Application : Recent approaches to the synthesis of thieno[2,3-b]pyridine derivatives have been reviewed .
  • Methods of Application or Experimental Procedures : The synthesis of these compounds often involves reactions using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
  • Results or Outcomes : The specific results or outcomes can vary greatly depending on the specific derivative and application .

Safety And Hazards

6-Chlorothieno[2,3-b]pyridine is classified as a hazardous substance. It’s harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-6-2-1-5-3-4-10-7(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJMPADHWBVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469791
Record name 6-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chlorothieno[2,3-b]pyridine

CAS RN

62226-18-0
Record name 6-Chlorothieno[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62226-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorothieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chlorothieno[2,3-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Holmes - 1985 - search.proquest.com
D. Holmes: STUDIES OF THIENO [b] PYRIDINE DERIVATIVES The work described in this thesis continues previous studies in these laboratories on the chemistry of thieno [3, 2-b] …
Number of citations: 3 search.proquest.com
LJ Nurkkala, RO Steen, SJ Dunne - Synthesis, 2006 - thieme-connect.com
Three new pyridyl thienopyridines, 5-pyridin-2-yl-thieno [3, 2-b] pyridine, 6-pyridin-2-yl-thieno [2, 3-b] pyridine and 6-pyridin-2-yl-thieno [3, 2-c] pyridine, have been synthesized, each …
Number of citations: 11 www.thieme-connect.com
LH Klemm, M Bajer - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
6‐(γ‐Diethylaminopropylamino)thieno[2,3‐b]pyridine (3b) was obtained (58% yield) from copper‐promoted aminodechlorination of 6‐chlorothieno[2,3‐b]pyridine at 168. A mechanistic …
Number of citations: 4 onlinelibrary.wiley.com
LH Ktemm, R Hartling - Journal of Heterocyclic Chemistry, 1976 - Wiley Online Library
Refluxing thieno[2,3‐b ]pyridine 7‐oxide (1) with aeetic anhydride plus subsequent hydrolysis produced a mixture of thieno[2,3‐b]pyrid‐6(7H)one (2) (13%) and 5‐hydroxythieno[2,3‐b]‐…
Number of citations: 0 onlinelibrary.wiley.com
SCC Lucas, JE Moore, CS Donald… - The Journal of Organic …, 2015 - ACS Publications
The first regioselective, mild bromination of thieno[2,3-b]pyridine is described herein. The reaction proceeds with selectivity toward the 4-position (87% isolated yield). Subsequent cross-…
Number of citations: 13 pubs.acs.org
O Meth-Cohn, B Narine, B Tarnowski - Journal of the Chemical Society …, 1981 - pubs.rsc.org
5-Substituted-2-acetamidothiophens are converted into 2-acetamidothiophen-3-carbaldehydes in good yield with equimolar amounts of dimethylformamide and phosphoryl chloride in …
Number of citations: 30 pubs.rsc.org
KA Wilson - 1991 - rke.abertay.ac.uk
The synthesis of or/Tio-halogenated pyridine derivatives (AD; R= CN, C02Et; Ri= CN, C02Me, C02Et) containing methylene groups activated by the nitrile or ester functionality is …
Number of citations: 4 rke.abertay.ac.uk
Z Xie, Y Tian, X Lv, X Xiao, M Zhan, K Cheng… - European Journal of …, 2018 - Elsevier
Anticoagulants have exhibited a critical role in the prevention and/or treatment of thrombotic diseases. Up to now, kinds of novel oral anticoagulants, inhibiting plasma serine proteases …
Number of citations: 17 www.sciencedirect.com

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